Buphandrin
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Overview
Description
Buphandrin is a chemical compound that belongs to the class of pyrethroids, which are widely used in the field of agriculture as insecticides. It was first synthesized in the 1970s and has since been used extensively due to its effectiveness in controlling pests. Buphandrin has a unique chemical structure that makes it highly potent against a wide range of insects, including mosquitoes, flies, and cockroaches.
Scientific Research Applications
Pharmacological Properties :
- Buphandrin, along with other alkaloids like buphanine and crinamidine, has been identified in Boophane disticha. These components are known for causing sedation, analgesia, hallucinations, and, in toxic quantities, excitement, agitation, and coma (Plooy et al., 2001).
Neurological Effects :
- Boophane disticha, containing compounds like buphanadrine and buphanamine, shows affinity to the serotonin transporter in the brain. This property is utilized in the traditional South African medicine for treating anxiety. The compounds were isolated and identified through a binding assay using radioligands, demonstrating their potential in neurological applications (Sandager et al., 2005).
Therapeutic Potential :
- The pharmacological action of buphanine, similar to hyoscine, has been studied for its effects on human physiology. When ingested in toxic quantities, it leads to severe neurological symptoms, suggesting a need for caution in therapeutic applications (Plooy et al., 2001).
Clinical Applications :
- The research on Boophane disticha and its components, including buphandrin, has primarily focused on their effects on the central nervous system, particularly in the context of traditional medicine. This suggests potential areas for further clinical research and applications in neurological disorders.
Toxicological Aspects :
- Understanding the toxicological profile of buphandrin is crucial, as evidenced by studies showing its involvement in severe reactions like hallucinations and coma. This knowledge is essential for developing safe therapeutic applications and for informing public health policies (Plooy et al., 2001).
Binding Affinities :
- The binding affinities of buphanadrine and buphanamine to the serotonin transporter provide a biochemical basis for their effects on mood and behavior, which can be leveraged in the development of new treatments for mood disorders (Sandager et al., 2005).
properties
CAS RN |
1162-10-3 |
---|---|
Product Name |
Buphandrin |
Molecular Formula |
C18H21NO4 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
(1S,13R,15R)-9,15-dimethoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene |
InChI |
InChI=1S/C18H21NO4/c1-20-11-3-4-18-5-6-19(15(18)7-11)9-12-13(18)8-14-17(16(12)21-2)23-10-22-14/h3-4,8,11,15H,5-7,9-10H2,1-2H3/t11-,15+,18+/m0/s1 |
InChI Key |
RNEXSBPDDRJJIY-BKGUAONASA-N |
Isomeric SMILES |
CO[C@@H]1C[C@@H]2[C@@]3(CCN2CC4=C(C5=C(C=C43)OCO5)OC)C=C1 |
SMILES |
COC1CC2C3(CCN2CC4=C(C5=C(C=C43)OCO5)OC)C=C1 |
Canonical SMILES |
COC1CC2C3(CCN2CC4=C(C5=C(C=C43)OCO5)OC)C=C1 |
Other CAS RN |
1162-10-3 |
synonyms |
buphanidrine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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